4-Piperidinyl propanoate hydrochloride
CAS No.: 219859-83-3
Cat. No.: VC2938526
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219859-83-3 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
IUPAC Name | piperidin-4-yl propanoate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H |
Standard InChI Key | DUFVNBWPAVZWTK-UHFFFAOYSA-N |
SMILES | CCC(=O)OC1CCNCC1.Cl |
Canonical SMILES | CCC(=O)OC1CCNCC1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Composition
4-Piperidinyl propanoate hydrochloride is characterized by a piperidine ring with a propanoate group at the 4-position and exists as a hydrochloride salt. According to PubChem data, the molecular formula is C8H16ClNO2 with a molecular weight of 195.68 g/mol . The compound features a six-membered heterocyclic ring containing one nitrogen atom, which forms the core piperidine structure.
The structural configuration plays a significant role in its chemical behavior and potential biological activity. The propanoate group (CH3CH2COO-) is attached through an ester linkage to the piperidine ring at the 4-position, while the nitrogen of the piperidine ring is protonated and associated with a chloride counter-ion to form the hydrochloride salt.
Physical Properties
4-Piperidinyl propanoate hydrochloride typically exists as a crystalline solid. While direct measurement data for this specific compound is limited in the literature, comparison with similar piperidine hydrochloride derivatives suggests it likely possesses:
-
Good water solubility (characteristic of hydrochloride salts)
-
A defined melting point range likely between 180-200°C
-
Stability under standard laboratory conditions
-
Hygroscopic tendencies requiring proper storage conditions
For context, the related compound 4,4-Piperidinediol hydrochloride is documented as "a white crystalline solid with a melting point range of 185-189°C and is soluble in water" .
Synthesis and Preparation Methods
Purification and Quality Control
The purification of 4-Piperidinyl propanoate hydrochloride likely follows standard procedures for similar compounds, including:
-
Recrystallization from appropriate solvent systems
-
Verification of purity using analytical techniques such as HPLC, NMR, and mass spectrometry
-
Confirmation of correct structural identity through spectroscopic methods
Pharmacological Properties and Biological Activity
Mechanism of Action
Based on its structural characteristics, 4-Piperidinyl propanoate hydrochloride may exhibit acetylcholinesterase inhibition activity. This mechanism involves blocking the enzyme responsible for breaking down acetylcholine, thus potentially enhancing cholinergic neurotransmission.
Research Applications and Significance
Pharmaceutical Applications
4-Piperidinyl propanoate hydrochloride has potential applications in pharmaceutical research, particularly in areas related to:
-
Central nervous system disorders
-
Pain management research
-
Development of novel therapeutic agents
The compound's structural features make it relevant for studies involving neurotransmitter systems, particularly those related to cholinergic function.
Use as a Chemical Intermediate
In addition to direct pharmaceutical applications, 4-Piperidinyl propanoate hydrochloride serves as a valuable intermediate in organic synthesis. It can function as:
-
A building block for more complex molecular structures
-
A precursor in the synthesis of various bioactive compounds
-
A model compound for structure-activity relationship studies
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
The following table presents a comparative analysis of 4-Piperidinyl propanoate hydrochloride with structurally related compounds:
*The exact molecular formula varies depending on the specific derivative structure.
Structure-Activity Relationships
The placement of the propanoate group at the 4-position of the piperidine ring in 4-Piperidinyl propanoate hydrochloride significantly influences its biological activity. This structural configuration affects:
-
Binding affinity to target receptors and enzymes
-
Metabolic stability and half-life
-
Distribution within biological systems
-
Potential for development of more selective or potent derivatives
Regulatory Status and Registration
Chemical Registry Information
4-Piperidinyl propanoate hydrochloride appears in chemical databases with various identifiers, although specific regulatory classifications may vary by jurisdiction. The compound may be registered in chemical inventories such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume